molecular formula C10H12N2O B14877005 1-(2-Aminophenyl)pyrrolidin-3-one

1-(2-Aminophenyl)pyrrolidin-3-one

Cat. No.: B14877005
M. Wt: 176.21 g/mol
InChI Key: HOTPJYMZKHTYPR-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)pyrrolidin-3-one is a compound that features a pyrrolidine ring substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminophenyl)pyrrolidin-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-aminobenzaldehyde and a suitable pyrrolidine derivative can yield the desired compound through a series of steps involving condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the pyrrolidine ring and the incorporation of the aminophenyl group .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminophenyl)pyrrolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aminophenyl ring .

Scientific Research Applications

1-(2-Aminophenyl)pyrrolidin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)pyrrolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-Aminophenyl)pyrrolidin-3-one include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both the aminophenyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(2-aminophenyl)pyrrolidin-3-one

InChI

InChI=1S/C10H12N2O/c11-9-3-1-2-4-10(9)12-6-5-8(13)7-12/h1-4H,5-7,11H2

InChI Key

HOTPJYMZKHTYPR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1=O)C2=CC=CC=C2N

Origin of Product

United States

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